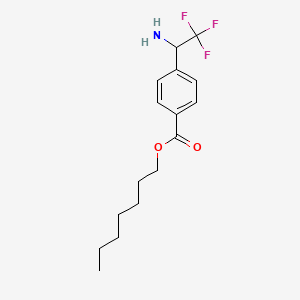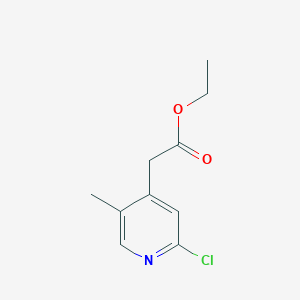
4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid heptyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid heptyl ester is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an aminoethyl side chain, which is further connected to a benzoic acid moiety esterified with a heptyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid heptyl ester typically involves the following steps:
Formation of the Aminoethyl Intermediate: The initial step involves the preparation of 1-amino-2,2,2-trifluoroethanol, which can be synthesized by the reaction of trifluoroacetic acid with ammonia in the presence of a reducing agent.
Coupling with Benzoic Acid: The aminoethyl intermediate is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form 4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with heptanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid heptyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to its ability to interact with specific receptors.
Materials Science: The compound’s unique trifluoromethyl group imparts hydrophobic properties, making it useful in the development of water-repellent coatings and materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid heptyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to hydrophobic pockets within proteins, while the amino group can form hydrogen bonds with active site residues. This dual interaction facilitates its role as an inhibitor or modulator of enzymatic activity, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenol
- 4-(1-Amino-2,2,2-trifluoro-ethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenylamine
Comparison:
- 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenol: Similar in structure but lacks the ester and heptyl groups, making it less hydrophobic and potentially less bioavailable.
- 4-(1-Amino-2,2,2-trifluoro-ethyl)-piperidine-1-carboxylic acid tert-butyl ester: Contains a piperidine ring, which may confer different pharmacological properties and receptor interactions.
- 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenylamine: Similar to the phenol derivative but with an amine group, which may affect its reactivity and binding properties.
The uniqueness of 4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid heptyl ester lies in its combination of the trifluoromethyl group, aminoethyl side chain, and esterified benzoic acid, providing a balance of hydrophobicity, reactivity, and binding affinity that is advantageous for various applications.
Propriétés
Formule moléculaire |
C16H22F3NO2 |
|---|---|
Poids moléculaire |
317.35 g/mol |
Nom IUPAC |
heptyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate |
InChI |
InChI=1S/C16H22F3NO2/c1-2-3-4-5-6-11-22-15(21)13-9-7-12(8-10-13)14(20)16(17,18)19/h7-10,14H,2-6,11,20H2,1H3 |
Clé InChI |
VPOITQDGRPGVAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)C1=CC=C(C=C1)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849390.png)

![9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14849394.png)



